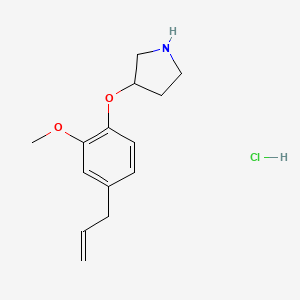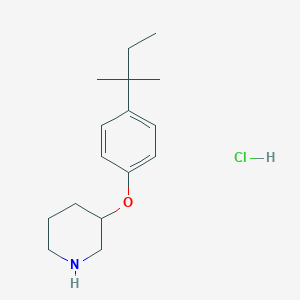![molecular formula C20H34ClNO B1397675 4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride CAS No. 1220021-32-8](/img/structure/B1397675.png)
4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride
概要
説明
4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride is an organic compound consisting of a phenoxy moiety with di-tert-butyl groups and a piperidine core linked through a methylene bridge. As a hydrochloride salt, it forms a crystalline structure and is often used in various chemical reactions and biological studies.
準備方法
The synthesis of 4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride typically involves a multistep process:
Phenoxy Group Formation
The initial step involves the formation of the phenoxy group, where 2,4-di-tert-butylphenol reacts with a suitable chloromethylating agent under basic conditions to form 2,4-di-tert-butylphenoxymethyl chloride.
Piperidine Integration
This intermediate is then reacted with piperidine in the presence of a base like sodium hydride to form the desired piperidine derivative.
Hydrochloride Salt Formation
Finally, the free base of the compound is converted to its hydrochloride salt through a reaction with hydrochloric acid.
In an industrial setting, the production might involve similar steps but scaled up and optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction conditions meticulously.
化学反応の分析
The compound undergoes a variety of chemical reactions:
Oxidation
It can be oxidized, particularly at the piperidine nitrogen, to form N-oxides. Reagents like hydrogen peroxide or meta-chloroperbenzoic acid are typically used.
Reduction
Reduction can lead to the formation of secondary amines from the piperidine ring using reagents like lithium aluminum hydride.
Substitution
The methylene bridge provides a reactive site for nucleophilic substitution reactions, often facilitated by strong bases or acids.
Common reagents include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Major products depend on the reaction conditions but can include N-oxide derivatives, secondary amines, and various substituted products.
科学的研究の応用
4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride has numerous applications:
Chemistry
Used as an intermediate in organic synthesis, particularly in the development of novel piperidine-based compounds.
Biology
Employed in the study of biological pathways and as a tool in medicinal chemistry for developing receptor ligands.
Medicine
Industry
Used in materials science for the development of polymers and other advanced materials.
作用機序
The exact mechanism of action depends on its application but often involves interaction with biological receptors or enzymes. In medicinal chemistry, it may act on neural receptors, influencing neurotransmitter release and signaling pathways. Its structural features enable it to interact selectively with specific molecular targets, modulating their activity.
類似化合物との比較
Compared to other piperidine derivatives:
Unique Structural Features
The presence of the di-tert-butylphenoxy group provides significant steric hindrance, influencing its reactivity and biological interactions.
Similar Compounds
Other piperidine-based compounds like piperidine hydrochloride and 4-phenylpiperidine hydrochloride share some similarities but lack the unique bulky phenoxy substituent.
Overall, 4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride is distinguished by its sterically hindered structure, leading to unique reactivity and applications in various scientific fields.
特性
IUPAC Name |
4-[(2,4-ditert-butylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO.ClH/c1-19(2,3)16-7-8-18(17(13-16)20(4,5)6)22-14-15-9-11-21-12-10-15;/h7-8,13,15,21H,9-12,14H2,1-6H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQWSJMDSZMPTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2CCNCC2)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1397593.png)
![4-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397594.png)
![2-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397595.png)
![2-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397596.png)
![3-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397599.png)
![4-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397600.png)

![2-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397604.png)

![3-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397606.png)
![3-[(1,6-Dibromo-2-naphthyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397607.png)

![1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397612.png)

